molecular formula C17H15N3O3 B2945016 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034536-11-1

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2945016
CAS No.: 2034536-11-1
M. Wt: 309.325
InChI Key: VIJQODZICYOQHS-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a unique combination of furan, pyridine, and dihydropyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and pyridine intermediates, which are then coupled through a series of reactions to form the final product.

  • Step 1: Synthesis of Furan Intermediate

      Reagents: Furan, bromine

      Conditions: Room temperature, solvent (e.g., dichloromethane)

      Reaction: Bromination of furan to form 2-bromofuran

  • Step 2: Synthesis of Pyridine Intermediate

      Reagents: Pyridine, formaldehyde, hydrogen cyanide

      Conditions: Acidic medium, reflux

      Reaction: Formation of 3-(pyridin-3-yl)propanenitrile

  • Step 3: Coupling Reaction

      Reagents: 2-bromofuran, 3-(pyridin-3-yl)propanenitrile, palladium catalyst

      Conditions: Elevated temperature, inert atmosphere

      Reaction: Palladium-catalyzed cross-coupling to form 5-(furan-2-yl)pyridin-3-yl intermediate

  • Step 4: Final Assembly

      Reagents: 5-(furan-2-yl)pyridin-3-yl intermediate, 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, coupling agents (e.g., EDC, HOBt)

      Conditions: Room temperature, solvent (e.g., DMF)

      Reaction: Amide bond formation to yield the final compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Acidic or basic medium

      Products: Oxidized derivatives of the furan and pyridine rings

  • Reduction:

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Anhydrous solvents, low temperature

      Products: Reduced forms of the dihydropyridine ring

  • Substitution:

      Reagents: Halogenating agents (e.g., N-bromosuccinimide)

      Conditions: Room temperature, solvent (e.g., chloroform)

      Products: Halogenated derivatives

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, DMF, chloroform

    Catalysts: Palladium, platinum

Scientific Research Applications

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has diverse applications in scientific research:

  • Chemistry:

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its unique electronic properties due to the combination of furan, pyridine, and dihydropyridine rings.
  • Biology:

    • Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
    • Used in the study of enzyme inhibition and receptor binding.
  • Medicine:

    • Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
    • Studied for its pharmacokinetic and pharmacodynamic properties.
  • Industry:

    • Potential applications in the development of new materials with specific electronic or optical properties.
    • Used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(pyridin-3-yl)furan-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
  • N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Uniqueness

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to similar compounds with different heterocyclic rings, such as thiophene or benzene. This uniqueness can lead to different biological activities and applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-20-6-2-4-14(17(20)22)16(21)19-10-12-8-13(11-18-9-12)15-5-3-7-23-15/h2-9,11H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJQODZICYOQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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